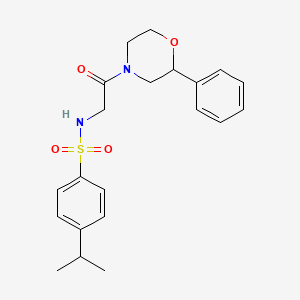

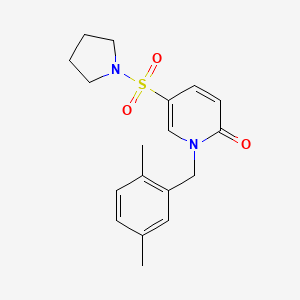

1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Thiophene-based analogs, like HTHA, have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of HTHA is based on the thiophene ring system . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis

Thiophene derivatives, like HTHA, are utilized in industrial chemistry and material science as corrosion inhibitors . They play a vital role in the advancement of organic semiconductors, organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .科学的研究の応用

Medicinal Chemistry

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . They are remarkably effective compounds both with respect to their biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .

Industrial Chemistry and Material Science

Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Organic Semiconductors

Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors . The methods of application or experimental procedures and the results or outcomes obtained are not specified in the source.

Organic Field-Effect Transistors (OFETs)

Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) . The methods of application or experimental procedures and the results or outcomes obtained are not specified in the source.

Organic Light-Emitting Diodes (OLEDs)

Thiophene derivatives are used in the fabrication of organic light-emitting diodes (OLEDs) . The methods of application or experimental procedures and the results or outcomes obtained are not specified in the source.

Anti-Cancer Research

Thiophene derivatives have been shown to have anti-cancer properties . For example, morphological and nuclear changes of MCF-7, tumor cells after treatment by certain chemical compounds have been observed . However, the specific compound “1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one” was not mentioned in the source.

Tyrosinase Inhibitor and Anti-Melanogenesis

Thiophene chalcone derivatives have been studied as tyrosinase inhibitors and have shown anti-melanogenesis properties . For example, the compound (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one showed strong competitive inhibition activity against mushroom tyrosinase with IC50 values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase . This compound exhibited dose-dependent inhibitory effects in melanin contents and intracellular tyrosinase on α-MSH and IBMX-induced B16F10 cells .

Preparation of Biologically Active Compounds

2-Thiopheneethanol, a thiophene derivative, is used in the preparation of oligothiophene isothiocyanates as fluorescent markers for biopolymers . It is also used in the preparation of other biologically active compounds such as the analgesic Sulfentanyl and the antithrombotic Clopidogrel Hydrogen Sulfate .

Antimicrobial Potential

Some thiophene derivatives have shown good antimicrobial potential . However, the specific compound “1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one” was not mentioned in the source.

特性

IUPAC Name |

1-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]butan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2S/c1-2-4-14(18)16-8-6-15(7-9-16)11-12(17)13-5-3-10-19-13/h3,5,10,12,17H,2,4,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTMKFDMPXWULKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)N1CCN(CC1)CC(C2=CC=CS2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-(2-Hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)butan-1-one | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2713448.png)

![3-chloro-N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2713450.png)

![2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/no-structure.png)

![1-acetyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)piperidine-4-carboxamide](/img/structure/B2713452.png)

![7-(pyrrolidin-1-yl)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one](/img/structure/B2713453.png)

![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B2713460.png)

![7-Chloro-1-phenyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2713464.png)

![5-(1-adamantyl)-N-[(E)-(4-fluorophenyl)methylideneamino]-1H-pyrazole-3-carboxamide](/img/structure/B2713466.png)